molecular formula C23H26ClN5O3 B11262367 3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B11262367
M. Wt: 455.9 g/mol
InChI Key: HWPIUSDHOCYKKM-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-3-(2,4-DIMETHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound that features a combination of aromatic rings, methoxy groups, and a triazoloazepine moiety

Properties

Molecular Formula

C23H26ClN5O3

Molecular Weight

455.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C23H26ClN5O3/c1-31-18-11-12-19(20(14-18)32-2)29(23(30)25-17-9-7-16(24)8-10-17)15-22-27-26-21-6-4-3-5-13-28(21)22/h7-12,14H,3-6,13,15H2,1-2H3,(H,25,30)

InChI Key

HWPIUSDHOCYKKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=C(C=C4)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-3-(2,4-DIMETHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the triazoloazepine core through cyclization reactions.
  • Introduction of the chlorophenyl and dimethoxyphenyl groups via substitution reactions.
  • Coupling of the triazoloazepine moiety with the substituted phenyl groups under specific conditions such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors, high-throughput screening of reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-3-(2,4-DIMETHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various types of chemical reactions, including:

    Oxidation: Potential oxidation of the methoxy groups to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro groups (if present) to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of methoxy groups would yield aldehydes or acids, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-3-(2,4-DIMETHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-CHLOROPHENYL)-3-(2,4-DIMETHOXYPHENYL)UREA: Lacks the triazoloazepine moiety.

    1-(4-METHOXYPHENYL)-3-(2,4-DIMETHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA: Substitution of the chlorophenyl group with a methoxyphenyl group.

Uniqueness

The uniqueness of 1-(4-CHLOROPHENYL)-3-(2,4-DIMETHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA lies in its combination of structural features, which may confer specific chemical reactivity and biological activity not observed in similar compounds.

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